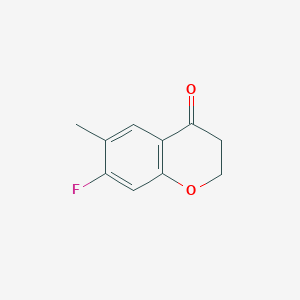
7-Fluoro-6-methylchroman-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Fluoro-6-methylchroman-4-one is a heterocyclic compound that belongs to the chromanone family. Chromanones are known for their diverse biological activities and are used as building blocks in medicinal chemistry . The presence of a fluorine atom at the 7th position and a methyl group at the 6th position in the chroman-4-one structure imparts unique chemical and biological properties to this compound .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-6-methylchroman-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 7-fluoro-6-methyl-2-hydroxyacetophenone with ethyl acetoacetate in the presence of a base, followed by cyclization to form the chromanone ring . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or sodium ethoxide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like purification through recrystallization or chromatography to obtain the desired product .
Análisis De Reacciones Químicas
Types of Reactions
7-Fluoro-6-methylchroman-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include quinones, alcohol derivatives, and substituted chromanones, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
7-Fluoro-6-methylchroman-4-one has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 7-Fluoro-6-methylchroman-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or bind to receptors, leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with nuclear receptors to modulate gene expression . The presence of the fluorine atom enhances its binding affinity and selectivity towards these targets .
Comparación Con Compuestos Similares
Similar Compounds
6-Fluoro-7-methylchroman-4-one: Similar structure but with the positions of the fluorine and methyl groups swapped.
7-Methoxy-6-methylchroman-4-one: Contains a methoxy group instead of a fluorine atom.
7-Fluoro-6-ethylchroman-4-one: Contains an ethyl group instead of a methyl group.
Uniqueness
7-Fluoro-6-methylchroman-4-one is unique due to the specific positioning of the fluorine and methyl groups, which imparts distinct chemical and biological properties. The fluorine atom enhances its stability and binding affinity, making it a valuable compound in medicinal chemistry .
Propiedades
Fórmula molecular |
C10H9FO2 |
|---|---|
Peso molecular |
180.17 g/mol |
Nombre IUPAC |
7-fluoro-6-methyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C10H9FO2/c1-6-4-7-9(12)2-3-13-10(7)5-8(6)11/h4-5H,2-3H2,1H3 |
Clave InChI |
VIPUYTHKDKAOSX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1F)OCCC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


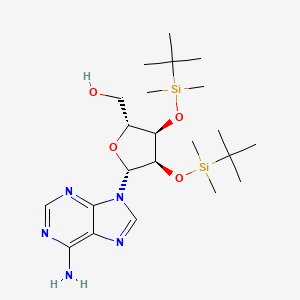
![(1R)-1-[5-Bromo-3-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13035284.png)



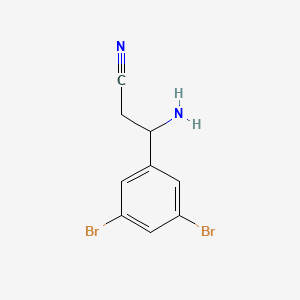



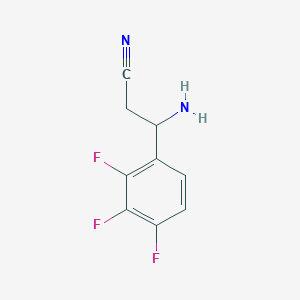

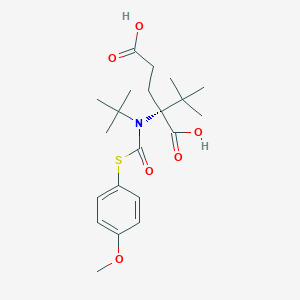
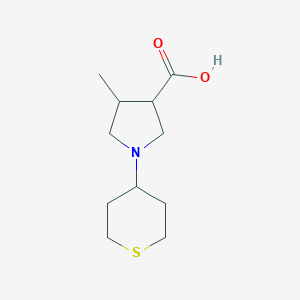
![Methyl (R)-1'-(cyclobutylmethyl)-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate](/img/structure/B13035369.png)
